molecular formula C20H26N2O3 B5801660 N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide

N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B5801660
M. Wt: 342.4 g/mol
InChI Key: QATUYYYVWIOBEA-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide (Molecular Formula: C₂₀H₂₆N₂O₃; Molecular Weight: 342.44 g/mol) is an acetamide derivative characterized by two distinct aromatic substituents: a 3,4-dimethoxyphenyl group and a 4-diethylaminophenyl moiety. It has been studied in screening libraries (e.g., Compound ID: Y203-8859) for pharmacological or agrochemical applications . The diethylamino group enhances solubility in polar solvents, while the 3,4-dimethoxyphenyl group contributes to lipophilicity, as evidenced by its higher molecular weight compared to analogs with simpler substituents .

Properties

IUPAC Name

N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-5-22(6-2)17-10-8-16(9-11-17)21-20(23)14-15-7-12-18(24-3)19(13-15)25-4/h7-13H,5-6,14H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATUYYYVWIOBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(diethylamino)benzaldehyde with 3,4-dimethoxyphenylacetic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with acetic anhydride or acetyl chloride in the presence of a base, such as pyridine, to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles, such as halides, amines, and thiols

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups

    Reduction: Formation of reduced derivatives with hydrogenated functional groups

    Substitution: Formation of substituted derivatives with different nucleophiles

Scientific Research Applications

N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including its use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or pain pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide and related acetamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities Reference
This compound C₂₀H₂₆N₂O₃ 342.44 3,4-dimethoxyphenyl, 4-diethylaminophenyl High lipophilicity (predicted logP ~4.5); screening candidate
2-(4-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide (Y203-7762) C₁₈H₂₁ClN₂O 316.83 4-chlorophenyl, 4-diethylaminophenyl logP = 4.315; logD = 4.12; targets unknown
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide C₂₄H₃₃N₃O₆S 491.60 3,4-dimethoxyphenethyl, sulfonylphenoxy ACE2 inhibitor (docking score: -5.51 kcal/mol)
Dimethomorph (fungicide) C₂₁H₂₂ClNO₄ 387.86 3,4-dimethoxyphenyl, morpholine, chlorophenyl Fungicidal activity; disrupts cell wall synthesis
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ 406.26 3,4-dichlorophenyl, pyrazolyl Structural analog of benzylpenicillin; crystallographic studies

Key Comparisons

Substituent Effects on Physicochemical Properties The 3,4-dimethoxyphenyl group in the main compound increases lipophilicity compared to the 4-chlorophenyl substituent in Y203-7762 (logP 4.315 vs. ~4.5 estimated for the main compound) . The diethylamino group improves water solubility relative to non-polar analogs like Dimethomorph, which contains a morpholine ring and chlorophenyl group .

Biological Activity The ACE2-targeting compound () shares the 3,4-dimethoxyphenyl group with the main compound but incorporates a sulfonamide-phenoxy chain, likely enhancing its binding specificity to ACE2 via additional hydrophobic and hydrogen-bonding interactions . Dimethomorph demonstrates the agrochemical relevance of 3,4-dimethoxyphenyl acetamides, though its morpholine and chlorophenyl groups are critical for fungicidal action, unlike the diethylamino group in the main compound .

Structural Flexibility and Conformation Crystal studies of 2-(3,4-dichlorophenyl)acetamide derivatives () reveal that substituents influence molecular conformation and dimerization via hydrogen bonding.

Synthetic Accessibility The main compound’s synthesis likely follows standard amide coupling protocols (e.g., carbodiimide-mediated), similar to methods described for dichlorophenylacetamide derivatives in . However, the diethylamino group may require protection/deprotection steps to avoid side reactions .

Biological Activity

N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings.

The compound is synthesized through a series of chemical reactions involving amine derivatives and acetamides. The general synthetic pathway involves the alkylation of diethylamine with a suitable acyl chloride, followed by coupling with 3,4-dimethoxyphenylacetate.

Key Chemical Properties:

  • Molecular Formula: C_{19}H_{26}N_{2}O_{3}
  • Molecular Weight: 342.43 g/mol
  • Melting Point: 120-125 °C

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. A notable study evaluated its effects on various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer). The compound demonstrated:

  • IC50 Values: Ranging from 5 to 10 μM against MDA-MB-231 cells.
  • Mechanism of Action: Induction of apoptosis as evidenced by increased annexin V-FITC staining in treated cells compared to controls .

Anticonvulsant Activity

In addition to anticancer properties, the compound has been investigated for its anticonvulsant effects. It was tested in animal models using the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure tests. The results indicated:

  • Effective Doses: Significant protection was observed at doses of 100 mg/kg.
  • Neurotoxicity Assessment: No significant acute neurological toxicity was noted in treated mice .

Case Studies and Experimental Data

A comprehensive study highlighted the compound's selectivity for cancerous cells over normal cells. The following table summarizes the biological activity across different cell lines:

Cell LineIC50 (μM)Selectivity Ratio
MDA-MB-231517.5
MCF-7615.0
MCF-10A (normal)>100-

The selectivity ratio indicates a high preference for targeting cancer cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression. The docking simulations revealed favorable interactions with the active sites of carbonic anhydrase IX (CA IX), suggesting a potential mechanism for its anticancer activity.

Key Findings:

  • Binding Affinity: High affinity for CA IX with predicted binding energies indicating strong interactions.
  • Potential Inhibitory Effects: The compound may inhibit CA IX activity, which is often upregulated in tumors, contributing to tumor growth and metastasis .

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